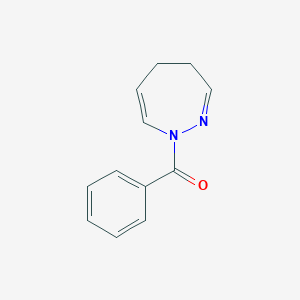![molecular formula C27H21N2P B14395188 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline CAS No. 88012-11-7](/img/structure/B14395188.png)
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline is an organophosphorus compound characterized by the presence of a quinoline ring and a triphenylphosphoranylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline typically involves the reaction of quinoline derivatives with triphenylphosphine and appropriate reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction conditions often include the use of solvents like chloroform or tetrahydrofuran (THF) and may require specific temperatures and catalysts to optimize yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound used in Wittig reactions.
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol: Similar structure but with a phenol group instead of a quinoline ring.
2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrimidine: Contains a pyrimidine ring instead of a quinoline ring.
Propiedades
Número CAS |
88012-11-7 |
|---|---|
Fórmula molecular |
C27H21N2P |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
triphenyl(quinolin-2-ylimino)-λ5-phosphane |
InChI |
InChI=1S/C27H21N2P/c1-4-13-23(14-5-1)30(24-15-6-2-7-16-24,25-17-8-3-9-18-25)29-27-21-20-22-12-10-11-19-26(22)28-27/h1-21H |
Clave InChI |
INOZINBINIZKOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=NC2=NC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
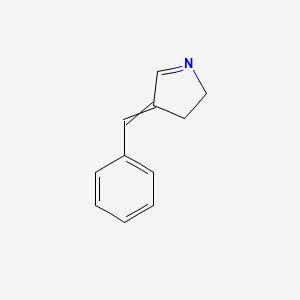
![11-Bromo-5H-furo[3,2-B]xanthen-5-one](/img/structure/B14395111.png)
![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)
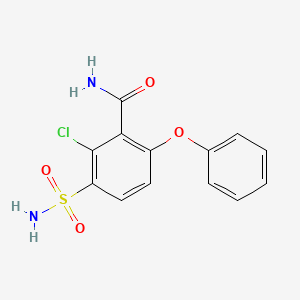
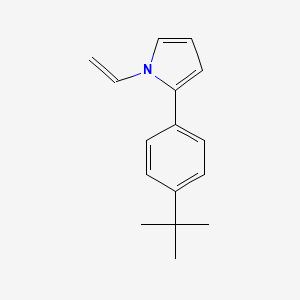

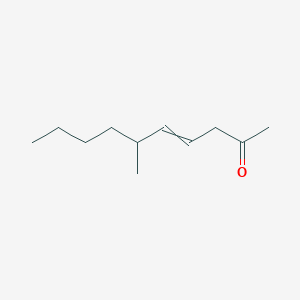
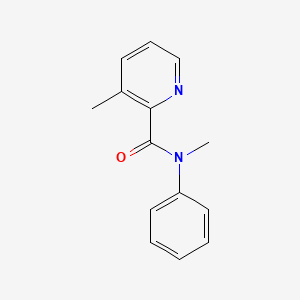
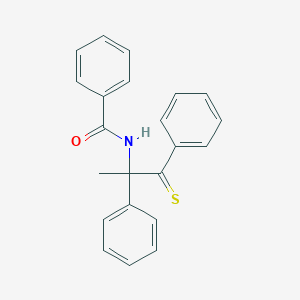
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)

